molecular formula C14H11F2N3O2 B2768697 N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide CAS No. 920190-08-5

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide

カタログ番号 B2768697
CAS番号: 920190-08-5
分子量: 291.258
InChIキー: GHJQSYJZPIZUJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is found in high levels in activated microglia, astrocytes, and other immune cells in the brain. DPA-714 has been extensively studied for its potential use in imaging and treating various neurological disorders.

科学的研究の応用

TRK Inhibition for Cancer Therapy

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide: has been investigated as a potential inhibitor of tropomyosin receptor kinases (TRKs). TRKs play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation and overexpression of TRKs are associated with various cancers. Specifically, TRKA, TRKB, and TRKC subtypes are implicated in colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma . Compound C03, derived from this compound, demonstrated promising activity against TRKA, making it a potential candidate for further exploration in cancer therapy.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Modulation

Lp-PLA2 hydrolyzes oxidized phosphatidylcholines, yielding lipid mediators such as lyso-phosphatidylcholine (lysoPC) and oxidized nonesterified fatty acids. The compound’s structure may influence Lp-PLA2 activity, potentially impacting lipid metabolism and inflammation pathways . Investigating its effects on Lp-PLA2 could provide insights into cardiovascular diseases and lipid-related disorders.

Plasma Stability and Metabolism

Compound C03 demonstrated good plasma stability and low inhibitory activity against specific cytochrome P450 isoforms except CYP2C9 . Understanding its metabolic fate and potential drug interactions is essential for drug development.

特性

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-11-2-1-3-12(16)10(11)8-18-13(20)14(21)19-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQSYJZPIZUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。